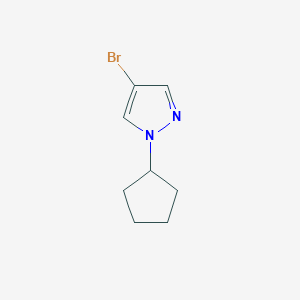

4-Bromo-1-cyclopentylpyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-cyclopentylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c9-7-5-10-11(6-7)8-3-1-2-4-8/h5-6,8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMLTVXCHRGCFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680210 | |

| Record name | 4-Bromo-1-cyclopentyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012880-01-1 | |

| Record name | 4-Bromo-1-cyclopentyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-1-cyclopentylpyrazole synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-cyclopentylpyrazole

Executive Summary

This compound is a key heterocyclic building block in the development of pharmaceuticals and agrochemicals, valued for its versatile pyrazole core which is a common scaffold in many biologically active molecules.[1][2] This guide provides a comprehensive overview of the primary synthetic pathways for its preparation, tailored for researchers, chemists, and drug development professionals. As a Senior Application Scientist, this document moves beyond simple procedural outlines to delve into the underlying chemical principles, strategic considerations, and field-proven insights for each synthetic route. We will explore two primary, logically distinct strategies: (I) construction of the N-cyclopentylpyrazole ring followed by regioselective bromination, and (II) preparation of the 4-bromopyrazole core followed by N-alkylation. Each pathway is detailed with step-by-step protocols, mechanistic discussions, and a comparative analysis to guide the selection of the most appropriate method based on laboratory or industrial objectives.

Introduction

The pyrazole moiety is a privileged scaffold in medicinal chemistry, and its halogenated derivatives serve as versatile intermediates for further functionalization via cross-coupling reactions like Suzuki, Heck, and Sonogashira.[1][3] this compound, with its specific substitution pattern, offers a unique combination of lipophilicity from the cyclopentyl group and a reactive handle (bromine) for molecular elaboration. Its synthesis, therefore, is of significant interest.

The primary challenges in synthesizing this target molecule revolve around controlling regioselectivity. Whether introducing the bromine atom onto a pre-formed N-cyclopentylpyrazole or attaching the cyclopentyl group to a pre-brominated pyrazole, the potential for isomeric impurities necessitates a robust and well-understood synthetic strategy. This guide provides the technical foundation to navigate these challenges effectively.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals two main disconnection strategies. The first involves a C-Br bond disconnection via electrophilic aromatic substitution, leading back to 1-cyclopentylpyrazole. The second involves a C-N bond disconnection, leading back to 4-bromopyrazole and a cyclopentyl electrophile.

Caption: Retrosynthetic pathways for this compound.

Synthetic Pathway I: Pyrazole Ring Formation Followed by Bromination

This strategy is predicated on first assembling the desired N-substituted pyrazole core and subsequently installing the bromo substituent at the C4 position. This approach is often favored for its convergent nature.

Principle and Causality

The core of this pathway is the Knorr pyrazole synthesis, a robust and well-established method for forming the pyrazole ring via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4][5][6] Following ring formation, the electron-rich pyrazole undergoes electrophilic aromatic substitution. The C4 position is the most kinetically and thermodynamically favored site for bromination on an N1-substituted pyrazole due to electronic directing effects and lower steric hindrance.[7]

Step 1: Synthesis of 1-Cyclopentylpyrazole

The reaction involves the acid-catalyzed condensation of cyclopentylhydrazine with a stable equivalent of malondialdehyde, most commonly 1,1,3,3-tetramethoxypropane (TMP). TMP serves as a protected precursor that hydrolyzes in situ under acidic conditions to generate the reactive malondialdehyde.[8][9]

Experimental Protocol 1: Synthesis of 1-Cyclopentylpyrazole

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentylhydrazine hydrochloride (1.0 eq), 1,1,3,3-tetramethoxypropane (1.1 eq), and ethanol.

-

Reaction: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq) to the mixture.

-

Heating: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Electrophilic Bromination of 1-Cyclopentylpyrazole

With the 1-cyclopentylpyrazole in hand, the final step is a regioselective bromination at the C4 position. N-Bromosuccinimide (NBS) is a preferred reagent for this transformation as it is a solid, easier to handle than liquid bromine, and often leads to cleaner reactions with fewer byproducts.[10][11]

Experimental Protocol 2: Bromination of 1-Cyclopentylpyrazole

-

Setup: In a fume hood, dissolve 1-cyclopentylpyrazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[10]

-

Work-up: Quench the reaction by pouring the mixture into water.

-

Extraction: Extract the product with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any residual bromine, followed by brine. Dry the solution over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude this compound can be purified by flash chromatography or recrystallization.

Caption: Workflow for Synthetic Pathway I.

Synthetic Pathway II: N-Alkylation of 4-Bromopyrazole

This alternative approach functionalizes the pyrazole core first and subsequently introduces the N-substituent. This is a highly logical pathway, particularly if 4-bromopyrazole is a readily available starting material or if a library of N-substituted analogues is desired.

Principle and Causality

This pathway consists of two discrete, high-yielding steps. First, the parent 1H-pyrazole is brominated. As an unsubstituted heterocycle, the C4 position is highly activated towards electrophilic substitution.[7] Second, the resulting 4-bromopyrazole is N-alkylated. This is a standard nucleophilic substitution reaction where the deprotonated pyrazole nitrogen acts as the nucleophile, attacking an electrophilic cyclopentyl source.

Step 1: Synthesis of 4-Bromopyrazole

The preparation of 4-bromopyrazole is a straightforward and efficient process involving the direct bromination of 1H-pyrazole.

Experimental Protocol 3: Synthesis of 4-Bromopyrazole

-

Setup: Suspend 1H-pyrazole (1.0 eq) in water at room temperature.[11]

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 eq) in a single portion. The mixture will likely turn milky.

-

Reaction: Stir the suspension vigorously at room temperature for 24 hours.

-

Extraction: Extract the product with ethyl acetate (2x volumes).

-

Purification: Combine the organic layers, wash sequentially with aqueous sodium carbonate and brine, then dry over anhydrous sodium sulfate.[11] After filtration, remove the solvent under reduced pressure to yield 4-bromopyrazole, which can be used directly or further purified.

Step 2: N-Alkylation of 4-Bromopyrazole

The final step involves attaching the cyclopentyl group to the nitrogen of 4-bromopyrazole. This requires a base to deprotonate the pyrazole N-H, creating a potent nucleophile.

Experimental Protocol 4: N-Alkylation of 4-Bromopyrazole

-

Setup: To a solution of 4-bromopyrazole (1.0 eq) in a polar aprotic solvent like DMF, add a suitable base such as potassium carbonate (K₂CO₃) (2.0 eq).[12]

-

Reagent Addition: Add cyclopentyl bromide (1.1 eq) to the stirred suspension.

-

Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC for the disappearance of 4-bromopyrazole.

-

Work-up: Cool the reaction to room temperature and quench by adding water.

-

Extraction: Extract the aqueous mixture with ethyl acetate or another suitable organic solvent.

-

Purification: Wash the combined organic phases with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via silica gel column chromatography to isolate this compound.

Caption: Workflow for Synthetic Pathway II.

Comparative Analysis of Synthetic Pathways

The choice between Pathway I and Pathway II depends on several factors including starting material availability, scalability, and overall project goals.

| Parameter | Pathway I (Build then Brominate) | Pathway II (Brominate then Alkylate) |

| Number of Steps | 2 | 2 |

| Key Starting Materials | Cyclopentylhydrazine, 1,1,3,3-Tetramethoxypropane | 1H-Pyrazole, Cyclopentyl Bromide |

| Regiocontrol | Bromination at C4 is highly selective. | N-alkylation is straightforward; C4 bromination of pyrazole is highly selective. |

| Scalability | Good. The Knorr synthesis is widely used industrially. | Excellent. Both steps are robust and high-yielding. |

| Flexibility | Good for making different C4-halogenated cyclopentylpyrazoles. | Excellent for creating a library of diverse N-substituted 4-bromopyrazoles from a common intermediate. |

| Safety/Handling | 1,1,3,3-Tetramethoxypropane is a stable liquid. Cyclopentylhydrazine requires careful handling. | Cyclopentyl bromide is a lachrymator. All reagents are standard. |

| Overall Yield | Generally moderate to good. | Generally good to high. |

Expert Recommendation: For the specific synthesis of this compound, Pathway II is often more efficient and higher yielding , assuming the availability of the starting materials. Its primary advantage lies in the robustness and high selectivity of each individual step. Pathway I becomes more attractive if cyclopentylhydrazine is more readily available than cyclopentyl bromide, or if the synthesis is part of a program exploring various C4-substitutions on a fixed N-cyclopentylpyrazole scaffold.

Conclusion

The synthesis of this compound can be reliably achieved through at least two distinct and efficient synthetic strategies. By understanding the mechanistic underpinnings and practical considerations of both the "build then brominate" and "brominate then alkylate" approaches, researchers can make informed decisions to best suit their specific objectives. Both pathways provide a solid foundation for the production of this valuable intermediate, enabling further exploration in the fields of medicinal chemistry and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. scielo.org.mx [scielo.org.mx]

- 4. jk-sci.com [jk-sci.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. name-reaction.com [name-reaction.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,1,3,3-Tetramethoxypropane - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. books.rsc.org [books.rsc.org]

- 11. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-cyclopentylpyrazole: A Keystone for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-1-cyclopentylpyrazole, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and understanding the fundamental characteristics of its derivatives is paramount for successful drug discovery and development. This document delves into the predicted properties of this compound, including its molecular structure, molecular weight, and its adherence to established principles of drug-likeness such as Lipinski's Rule of Five. Furthermore, this guide presents detailed, field-proven experimental protocols for the determination of critical physicochemical parameters: melting point, boiling point, aqueous solubility, and the acid dissociation constant (pKa). Each protocol is accompanied by a logical workflow diagram and an explanation of the underlying scientific principles, empowering researchers to conduct self-validating experiments. By synthesizing theoretical predictions with practical methodologies, this whitepaper serves as an essential resource for scientists engaged in the design and optimization of novel pyrazole-based therapeutic agents.

The Pyrazole Motif: A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the field of medicinal chemistry.[1] Its structural versatility and capacity for diverse chemical modifications have established it as an indispensable building block in the development of novel therapeutic agents.[1] A multitude of FDA-approved drugs, spanning a wide range of therapeutic areas including anti-inflammatory, analgesic, and anti-cancer treatments, feature the pyrazole core.[2][3] The metabolic stability of the pyrazole ring and its ability to participate in various biological interactions, such as hydrogen bonding, contribute to its desirability in drug design.[4] The functionalization of the pyrazole nucleus, for instance, with halogen groups or other substituents, can significantly influence its pharmacological profile and interaction with biological targets.[1]

The subject of this guide, this compound (CAS No. 1012880-01-1), is a representative example of a functionalized pyrazole with potential applications in drug discovery. The introduction of a bromine atom at the 4-position provides a handle for further synthetic modifications through cross-coupling reactions, while the cyclopentyl group at the 1-position can influence the molecule's lipophilicity and binding interactions. A thorough understanding of its physicochemical properties is the first critical step in evaluating its potential as a drug candidate.

Physicochemical Profile of this compound

Chemical Structure:

Caption: Workflow for determining the melting point of a solid organic compound.

Boiling Point Determination

Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. [5]It is a characteristic physical property that can be used for identification and to assess purity.

Protocol:

-

Apparatus Setup (Capillary Method):

-

Place a few drops of liquid this compound into a small test tube (fusion tube). [6] * Take a capillary tube and seal one end by heating it in a flame. [7] * Place the sealed capillary tube, open end down, into the test tube containing the sample. [7] * Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. [8] * Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) or an aluminum block on a hot plate. [5][8]

-

-

Measurement:

-

Heat the bath or block gently and uniformly. [8] * Observe the capillary tube. As the liquid heats, air will be expelled from the capillary.

-

When a continuous and rapid stream of bubbles emerges from the open end of the capillary tube, note the temperature (this is slightly above the boiling point). [7] * Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point. [8] * Record the atmospheric pressure, as boiling point is pressure-dependent. [5] Diagram 2: Boiling Point Determination Workflow (Capillary Method)

-

Caption: Workflow for determining the boiling point using the capillary method.

Aqueous Solubility Determination (Shake-Flask Method)

Causality: Aqueous solubility is a critical determinant of a drug's absorption and distribution. [9]The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, as it measures the equilibrium concentration of a compound in a saturated solution. [2][10] Protocol:

-

Preparation:

-

Equilibration:

-

Seal the vial and place it in a shaker or agitator at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). [3]

-

-

Phase Separation:

-

After equilibration, allow the suspension to stand undisturbed for a period to allow the excess solid to sediment. [10] * Carefully withdraw a sample of the supernatant, ensuring no solid particles are included.

-

Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same buffer.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated supernatant. This concentration is the aqueous solubility.

-

Diagram 3: Shake-Flask Solubility Determination Workflow

Caption: Workflow for the shake-flask method of solubility determination.

pKa Determination

Causality: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, the pKa determines its ionization state at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. [11]Potentiometric titration and UV-Vis spectroscopy are two common and reliable methods for pKa determination. [12][13]

Protocol:

-

Solution Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10). [14] * Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or a co-solvent system if solubility is low). [14] * Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength. [14]

-

-

Titration:

-

If the compound is expected to be acidic, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH). If basic, titrate with a strong acid (e.g., 0.1 M HCl). [15] * Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize. [15] * Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (where half of the compound has been neutralized). [12] * Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

-

Diagram 4: Potentiometric Titration for pKa Determination Workflow

Caption: Workflow for pKa determination via potentiometric titration.

Protocol:

-

Solution Preparation:

-

Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a set of solutions for analysis by adding a small, constant amount of the stock solution to each of the buffer solutions. [4]

-

-

Measurement:

-

Data Analysis:

Caption: Workflow for pKa determination using UV-Vis spectroscopy.

Synthesis of this compound

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a plausible synthetic route can be inferred from the synthesis of related compounds. A common approach involves the cyclization of a 1,3-dicarbonyl compound with a substituted hydrazine, followed by bromination of the resulting pyrazole ring. For instance, the synthesis of (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile involves the formation of the pyrazole ring from appropriate hydrazine derivatives and α,β-unsaturated carbonyl compounds, followed by bromination. [18]A general synthetic strategy could involve the reaction of cyclopentylhydrazine with a suitable brominated 1,3-dicarbonyl precursor. Alternatively, 1-cyclopentylpyrazole could be synthesized first and then subjected to electrophilic bromination.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, owing to the established pharmacological importance of the pyrazole core. Its predicted physicochemical properties suggest a favorable profile for oral bioavailability, warranting further investigation. This technical guide has provided a comprehensive framework for the characterization of this and similar molecules, detailing robust and validated experimental protocols for the determination of its melting point, boiling point, aqueous solubility, and pKa. The application of these methodologies will yield critical data to inform structure-activity relationship studies, guide lead optimization efforts, and ultimately accelerate the journey from a promising compound to a viable drug candidate. The synthesis and experimental validation of the physicochemical properties outlined herein are the essential next steps in unlocking the full therapeutic potential of this compound.

References

- 1. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. byjus.com [byjus.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. ijper.org [ijper.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 17. youtube.com [youtube.com]

- 18. Buy (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile [smolecule.com]

4-Bromo-1-cyclopentylpyrazole CAS number and structure

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-1-cyclopentylpyrazole

Introduction

This compound is a substituted pyrazole that, as of the time of this writing, is not widely cataloged as a commercially available stock chemical. Consequently, a dedicated CAS number has not been assigned. This guide serves as a comprehensive technical overview for its synthesis and characterization, aimed at researchers and professionals in drug development and medicinal chemistry. The pyrazole core is a privileged scaffold in numerous pharmacologically active compounds, and the introduction of a bromo-substituent provides a versatile handle for further chemical modifications, such as cross-coupling reactions. The N-cyclopentyl group modulates the lipophilicity and spatial arrangement of the molecule, which can be critical for its interaction with biological targets.

This document provides a proposed, reliable synthetic route starting from commercially available 4-bromopyrazole, detailed protocols, and the expected analytical data for structural verification.

Compound Profile & Physicochemical Properties

| Property | Value |

| IUPAC Name | 4-Bromo-1-cyclopentyl-1H-pyrazole |

| CAS Number | Not Assigned |

| Molecular Formula | C₈H₁₁BrN₂ |

| Molecular Weight | 215.09 g/mol |

| Predicted Boiling Point | ~265.7 °C at 760 mmHg |

| Predicted LogP | 2.5 |

| Structure |

Proposed Synthesis: N-Alkylation of 4-Bromopyrazole

The most direct and reliable method for the preparation of this compound is through the N-alkylation of 4-bromopyrazole with a suitable cyclopentyl electrophile, such as cyclopentyl bromide. This reaction proceeds via a nucleophilic substitution mechanism.

Mechanism and Rationale

The pyrazole ring contains two nitrogen atoms. The pyrrole-like nitrogen (N1) is acidic and can be deprotonated by a base to form a pyrazolate anion. This anion is a potent nucleophile that can then attack an alkyl halide, like cyclopentyl bromide, in an S_N2 reaction to form the N-alkylated product. The choice of base and solvent is crucial for achieving high yield and selectivity. A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the pyrazole, while a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile facilitates the S_N2 reaction by solvating the cation of the base without solvating the nucleophile excessively.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

Materials:

-

4-Bromopyrazole (CAS: 2075-45-8)

-

Cyclopentyl bromide (CAS: 137-43-9)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromopyrazole (1.0 eq).

-

Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the flask.

-

Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration of the pyrazole).

-

Begin vigorous stirring and add cyclopentyl bromide (1.1 - 1.2 eq) to the mixture dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and maintain this temperature with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-bromopyrazole is consumed (typically 4-12 hours).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Structural Characterization and Validation

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Mass Spectrometry (MS)

-

Expected Molecular Ion (M+): An ESI-MS spectrum should show peaks corresponding to the protonated molecule [M+H]⁺ at m/z 215.0 and 217.0 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Two singlets in the aromatic region (approx. 7.5-8.0 ppm), corresponding to the two protons on the pyrazole ring.

-

A multiplet (likely a quintet or sextet) in the upfield region (approx. 4.5-5.0 ppm) corresponding to the methine proton of the cyclopentyl group attached to the nitrogen.

-

A series of multiplets in the upfield region (approx. 1.6-2.2 ppm) corresponding to the eight methylene protons of the cyclopentyl group.

-

-

¹³C NMR:

-

Three signals in the aromatic region corresponding to the three carbons of the pyrazole ring. The carbon bearing the bromine atom will be shifted downfield.

-

A signal for the methine carbon of the cyclopentyl group attached to the nitrogen (approx. 60-65 ppm).

-

Two or three signals for the methylene carbons of the cyclopentyl group (approx. 25-35 ppm).

-

Safety and Handling

-

4-Bromopyrazole: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Cyclopentyl bromide: Flammable liquid and vapor. It is a lachrymator and may cause respiratory irritation. Work in a well-ventilated fume hood.

-

N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

-

Standard laboratory safety practices should be followed at all times.

4-Bromo-1-cyclopentylpyrazole molecular weight and formula

An In-Depth Technical Guide to 4-Bromo-1-cyclopentylpyrazole: Synthesis, Properties, and Applications

Introduction

This compound is a heterocyclic organic compound that has garnered interest within the fields of medicinal chemistry and materials science. As a functionalized pyrazole, it serves as a versatile synthetic intermediate, or building block, for the construction of more complex molecular architectures. The pyrazole core is a prevalent scaffold in numerous pharmacologically active compounds, and the presence of a bromine atom at the 4-position, along with a cyclopentyl group at the 1-position, offers unique opportunities for chemical modification and targeted drug design.[1][2] This guide provides a comprehensive overview of the synthesis, molecular properties, and potential applications of this compound for researchers, scientists, and professionals in drug development.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. The molecular weight is calculated based on its chemical formula.

| Property | Value | Source/Note |

| Molecular Formula | C₈H₁₁BrN₂ | [3] |

| Molecular Weight | 215.09 g/mol | Calculated |

| CAS Number | 1012880-01-1 | [3][4] |

| Appearance | Data not available | - |

| Purity | >98% | [3] |

| Storage Condition | Data not available | - |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through a logical sequence of well-established organic reactions. A common and efficient strategy involves a two-step process: first, the formation of the 1-cyclopentylpyrazole core, followed by regioselective bromination at the C4 position.

Part 1: Synthesis of 1-Cyclopentylpyrazole

The construction of the pyrazole ring is typically achieved through the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] In this case, cyclopentylhydrazine reacts with a suitable 1,3-dicarbonyl equivalent.

Experimental Protocol:

-

To a solution of cyclopentylhydrazine in a suitable solvent such as ethanol or acetic acid, add an equimolar amount of a 1,3-dicarbonyl compound (e.g., malondialdehyde or a synthetic equivalent).

-

The reaction mixture is typically heated to reflux for several hours to ensure complete condensation and cyclization.

-

Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel, to yield 1-cyclopentylpyrazole.

Part 2: Bromination of 1-Cyclopentylpyrazole

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The C4 position is the most electron-rich and, therefore, the most reactive site for such reactions.[1]

Experimental Protocol:

-

Dissolve the synthesized 1-cyclopentylpyrazole in a suitable solvent, such as chloroform or acetic acid.

-

To this solution, add a brominating agent. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose due to its ease of handling and high regioselectivity.[6] Elemental bromine can also be used.[7]

-

The reaction is typically stirred at room temperature until completion, as monitored by TLC.

-

After the reaction is complete, the mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any acid.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Synthetic Workflow Diagram:

Caption: Synthetic route to this compound.

Chemical Reactivity and Synthetic Utility

The key to the synthetic utility of this compound lies in the reactivity of the carbon-bromine bond. The bromine atom at the C4 position serves as an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, making it a valuable building block for creating diverse chemical libraries.[1][6]

Common cross-coupling reactions involving this compound include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon triple bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

Diagram of Synthetic Utility:

Caption: Cross-coupling reactions of this compound.

Applications in Research and Development

While specific applications for this compound are not extensively documented in the literature, the broader class of pyrazole derivatives has significant applications, particularly in drug discovery and agrochemicals.[8][9]

-

Drug Discovery: The pyrazole moiety is present in a number of approved drugs.[1] The ability to functionalize the 4-position of the pyrazole ring allows for the exploration of structure-activity relationships (SAR) in drug candidates. Related brominated pyrazoles have been investigated for their potential as anti-inflammatory, analgesic, and antitumor agents.[2][10] (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, a related compound, has shown potential in the development of new pharmaceuticals.[10]

-

Agrochemicals: Pyrazole derivatives are also used in the development of herbicides and fungicides.[8] The synthetic versatility of this compound makes it a candidate for the synthesis of novel agrochemicals.

Safety and Handling

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its C-Br bond make it an important intermediate for the development of new pharmaceuticals and agrochemicals. The ability to introduce a wide variety of functional groups through cross-coupling reactions allows for the systematic exploration of chemical space in the search for new bioactive molecules. Further research into the specific properties and applications of this compound is warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. BioOrganics [bioorganics.biz]

- 4. This compound [synhet.com]

- 5. mdpi.com [mdpi.com]

- 6. scielo.org.mx [scielo.org.mx]

- 7. mdpi.com [mdpi.com]

- 8. daneshyari.com [daneshyari.com]

- 9. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. smolecule.com [smolecule.com]

- 11. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Targets of Pyrazole-Based Compounds

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Drug Discovery

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility stems from its unique physicochemical properties: the pyrazole ring can act as both a hydrogen bond donor and acceptor, serve as a bioisosteric replacement for other aromatic systems like benzene or imidazole, and its synthetic accessibility allows for extensive structural modifications.[1][3] These features enable pyrazole-containing molecules to bind with high affinity and selectivity to a wide array of biological targets, leading to a significant number of approved drugs for diverse clinical conditions, including cancer, inflammation, and infectious diseases.[4][5]

This guide provides an in-depth exploration of the key therapeutic targets of pyrazole-based compounds, focusing on the underlying mechanisms of action, the experimental rationale for target validation, and the structural attributes that drive therapeutic efficacy. We will delve into major target classes, including protein kinases, cyclooxygenases, and G-protein coupled receptors, presenting the information with the technical rigor required by researchers, scientists, and drug development professionals.

Protein Kinases: The Dominant Frontier for Pyrazole Inhibitors

The human kinome, comprising over 500 protein kinases, represents one of the most critical target families for therapeutic intervention, particularly in oncology.[1] Aberrant kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. Pyrazole-based compounds have emerged as a premier class of protein kinase inhibitors (PKIs), with numerous FDA-approved drugs demonstrating their clinical value.[6][7]

Of the 74 small molecule PKIs approved by the US FDA, eight feature a pyrazole ring, including well-known agents like Crizotinib, Ruxolitinib, and Encorafenib.[1] These inhibitors primarily function as ATP-competitive agents, occupying the ATP-binding pocket of the kinase to block downstream phosphorylation events.[8] The pyrazole scaffold is adept at forming key hydrogen bond interactions with the hinge region of the kinase, a critical anchoring point for ATP.[8]

Janus Kinases (JAKs): Targeting Cytokine Signaling in Inflammation and Cancer

The JAK-STAT signaling pathway is a central communication hub for numerous cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in myeloproliferative neoplasms and autoimmune disorders.

Mechanism of Action: Pyrazole-based inhibitors like Ruxolitinib and Baricitinib are potent inhibitors of JAK1 and JAK2.[5] By binding to the ATP-binding site of these kinases, they prevent the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins. This blockade halts the translocation of STATs to the nucleus, thereby preventing the transcription of pro-inflammatory and pro-proliferative genes.

Other Key Kinase Targets

The versatility of the pyrazole scaffold has enabled the development of inhibitors for a wide range of other kinase families.[7]

| Kinase Target Family | Example Pyrazole Drug | Primary Disease Indication | Mechanism Note |

| Anaplastic Lymphoma Kinase (ALK) | Crizotinib | Non-Small Cell Lung Cancer | Targets ALK fusion proteins that drive oncogenesis.[1][7] |

| B-Raf | Encorafenib | Melanoma | Specifically inhibits the V600E mutant B-Raf kinase in the MAPK/ERK pathway.[1][5] |

| Bruton's Tyrosine Kinase (BTK) | Pirtobrutinib | Chronic Lymphocytic Leukemia | A non-covalent inhibitor, effective against resistance mutations to covalent BTK inhibitors.[1] |

| Transforming Growth Factor-β Receptor I (TβRI) | Experimental Compounds | Cancer, Fibrosis | Blocks TGF-β-induced epithelial-mesenchymal transition (EMT) by inhibiting Smad2 phosphorylation.[9] |

| p38 MAP Kinase | Experimental Compounds | Rheumatic Disease | Binds the ATP pocket, with specific interactions involving the pyridine and pyrazole nitrogens.[8] |

| Cyclin-Dependent Kinases (CDKs) | Experimental Compounds | Cancer | Pyrazole derivatives have shown potent inhibition of CDK2, leading to cell cycle arrest.[10] |

Cyclooxygenases (COX): A Classic Target for Anti-Inflammatory Pyrazoles

Perhaps the most famous pyrazole-based drug is Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2). The COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11]

Mechanism of Action: The therapeutic rationale for selective COX-2 inhibition is to reduce inflammation while sparing COX-1, which plays a crucial role in protecting the gastric mucosa and maintaining platelet function. Non-selective NSAIDs inhibit both isoforms, leading to a risk of gastrointestinal side effects. Celecoxib and other pyrazole-based COX-2 inhibitors exploit structural differences in the active sites of the two enzymes.[12] The pyrazole scaffold, often decorated with a sulfonamide group, fits into a side pocket present in COX-2 but not COX-1, conferring selectivity.[11][13] This targeted action reduces the production of prostaglandin E2 (PGE2) at inflammatory sites.[11]

Recent research has also explored pyrazole derivatives as dual inhibitors of COX and lipoxygenase (LOX) or as potential anticancer agents by targeting COX-2, which is often overexpressed in tumors.[14][15]

G-Protein Coupled Receptors (GPCRs): Modulating Neurological and Metabolic Pathways

GPCRs are a vast family of transmembrane receptors that respond to a wide variety of extracellular signals. Pyrazole-based compounds have been successfully developed as antagonists for specific GPCRs, most notably the cannabinoid receptor 1 (CB1).

Mechanism of Action: The CB1 receptor is primarily expressed in the brain and is involved in regulating appetite, pain sensation, and mood. Pyrazole derivatives, such as SR141716A (Rimonabant), were designed as potent and specific antagonists or inverse agonists for the CB1 receptor.[16][17] The structure-activity relationship (SAR) studies for these compounds are well-defined: a para-substituted phenyl ring at the C5 position, a carboxamide group at C3, and a dichlorophenyl group at the N1 position of the pyrazole ring are critical for high-affinity binding and antagonistic activity.[16] These compounds block the receptor, preventing its activation by endogenous cannabinoids like anandamide, and have been investigated for treating obesity and metabolic syndrome.

Other and Emerging Therapeutic Targets

The chemical tractability of the pyrazole core continues to facilitate its application against a growing list of diverse targets.[18][19]

-

Poly (ADP-ribose) Polymerase (PARP): Niraparib, an indazole-containing drug (a fused pyrazole), is a potent inhibitor of PARP-1 and PARP-2.[3] It is used in oncology to treat cancers with deficiencies in DNA repair mechanisms, inducing cell death through a process known as synthetic lethality.[3]

-

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone required for the stability and function of numerous client proteins, many of which are oncoproteins (e.g., ERBB2, C-RAF). Pyrazole-based compounds have been discovered through high-throughput screening to inhibit the essential ATPase activity of Hsp90, leading to the degradation of its client proteins and exhibiting potent anti-proliferative effects in cancer cells.[20]

-

Monoamine Oxidase (MAO): Pyrazoline derivatives (a related scaffold) have shown potential as inhibitors of MAO, an enzyme responsible for the degradation of neurotransmitters like serotonin and dopamine. This presents opportunities for developing novel antidepressants and treatments for neurodegenerative disorders.[21]

-

Tubulin: Certain pyrazole-oxindole conjugates and other derivatives have been identified as inhibitors of tubulin polymerization.[10][22] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis, making them promising anticancer agent candidates.[22]

Methodologies for Target Identification and Validation

The development of potent and selective pyrazole-based inhibitors relies on a robust and systematic workflow for target validation and compound characterization.

Workflow for Kinase Inhibitor Validation

Protocol 1: In Vitro Kinase Inhibition Assay (Example: TβRI)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazole compound against a specific kinase.

Causality: This biochemical assay is the foundational step to confirm direct interaction and inhibition of the target enzyme. It isolates the kinase from cellular complexity to provide a quantitative measure of potency (Ki or IC50). Using a physiologically relevant substrate, as demonstrated with a phospho-Smad peptide for TβRI, ensures the measured activity is meaningful.[9]

Methodology:

-

Reagents & Materials: Recombinant human TβRI kinase, kinase buffer, ATP, the specific substrate pSmad3(-3) peptide, and the pyrazole test compound series (serially diluted).[9]

-

Reaction Setup: In a 96-well plate, combine the TβRI kinase, the pyrazole inhibitor at various concentrations, and the kinase buffer.

-

Initiation: Start the kinase reaction by adding a mixture of ATP and the pSmad3(-3) substrate. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a solution containing EDTA.

-

Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiolabeling with [γ-³²P]ATP and scintillation counting, or more commonly, using antibody-based detection like ELISA or fluorescence polarization assays.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Cell-Based Target Engagement Assay (Example: Western Blot for Phospho-STAT)

Objective: To confirm that the pyrazole compound inhibits the target kinase within a cellular context.

Causality: While an in vitro assay confirms biochemical potency, it doesn't guarantee the compound can enter cells and engage its target. This assay validates the mechanism of action in a living system. Observing a dose-dependent decrease in the phosphorylation of a direct downstream substrate (e.g., STAT for JAK) provides strong evidence of on-target activity.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., a human cell line known to have active JAK-STAT signaling) to approximately 80% confluency.

-

Compound Treatment: Pre-treat the cells with various concentrations of the pyrazole-based JAK inhibitor for 1-2 hours.

-

Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-6 or IFN-γ) for a short period (e.g., 15-30 minutes) to activate the JAK-STAT pathway. A non-stimulated control and a vehicle-treated/stimulated control must be included.

-

Cell Lysis: Wash the cells with cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT (p-STAT).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Re-probe the same membrane with an antibody for total STAT and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Quantify the band intensities and normalize the p-STAT signal to the total STAT signal. A dose-dependent decrease in normalized p-STAT indicates target engagement.

Conclusion and Future Directions

The pyrazole scaffold is unequivocally a cornerstone of modern medicinal chemistry, providing the structural foundation for a multitude of drugs targeting a diverse range of proteins. Its success is most prominent in the field of protein kinase inhibition, where pyrazole-based drugs have transformed the treatment landscape for various cancers. However, its utility extends far beyond oncology, with significant applications in treating inflammatory conditions and potential in neurological and metabolic disorders.

Future research will likely focus on developing pyrazole derivatives with novel mechanisms of action, such as allosteric inhibitors or covalent binders, to overcome drug resistance. Furthermore, the application of computational chemistry and machine learning will accelerate the rational design of new pyrazole compounds with enhanced potency, selectivity, and optimized pharmacokinetic profiles. The continued exploration of this "privileged scaffold" promises to deliver the next generation of innovative therapeutics to address unmet medical needs.

References

- 1. mdpi.com [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 16. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. benthamdirect.com [benthamdirect.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

A Technical Guide to the Organic Solvent Solubility of 4-Bromo-1-cyclopentylpyrazole

This guide provides a comprehensive technical overview of the solubility characteristics of 4-bromo-1-cyclopentylpyrazole in common organic solvents. In the absence of extensive published empirical data, this document establishes a predictive framework based on fundamental physicochemical principles and furnishes a detailed, field-proven protocol for experimental solubility determination. This resource is intended for researchers, chemists, and formulation scientists in the pharmaceutical and agrochemical industries who require a thorough understanding of this compound's behavior in various solvent systems for applications ranging from synthesis and purification to formulation and screening.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom and a cyclopentyl group. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities.[1][2] The specific substituents—a halogen atom and a bulky aliphatic ring—impart distinct physicochemical properties that directly influence its solubility.

Compound Profile:

-

Molecular Formula: C₈H₁₁BrN₂[3]

-

CAS Number: 1012880-01-1[3]

-

Structure:

Caption: 2D Structure of this compound.

Understanding the solubility of this compound is critical for its practical application. Poor solubility can hinder reaction kinetics, complicate purification processes, and lead to unreliable results in biological assays, ultimately impeding drug discovery and development efforts.[4][5]

Theoretical Solubility Profile: A Predictive Analysis

The solubility of a solute in a solvent is governed by the principle "like dissolves like."[6] This means that compounds tend to dissolve in solvents with similar polarity. We can predict the solubility of this compound by analyzing its structural components and comparing them to the properties of various organic solvents.

Structural Analysis of this compound:

-

Polar Features: The pyrazole ring contains two nitrogen atoms, which are electronegative and can act as hydrogen bond acceptors. This introduces a polar character to the molecule. The carbon-bromine bond also contributes a dipole moment.

-

Nonpolar Features: The cyclopentyl group is a bulky, nonpolar, aliphatic substituent. The carbon-hydrogen bonds throughout the molecule are also nonpolar.

Overall Polarity Assessment: The molecule possesses both polar and nonpolar characteristics. The nonpolar cyclopentyl group is significant in size relative to the polar pyrazole ring. Therefore, this compound is predicted to be a compound of low to moderate polarity . It is unlikely to be highly soluble in very polar solvents like water or in very nonpolar solvents like hexane, but should exhibit good solubility in solvents of intermediate polarity.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility based on solvent properties. This predictive framework is a crucial first step for guiding solvent selection in experimental settings.

| Solvent Class | Example Solvents | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane | 0.1 | 1.9 | Low | The solvent's van der Waals forces are insufficient to overcome the solute-solute interactions governed by the polar pyrazole ring. |

| Nonpolar, Aromatic | Toluene | 2.4 | 2.4 | Low to Moderate | π-stacking interactions between toluene and the pyrazole ring may enhance solubility compared to aliphatic nonpolar solvents. |

| Slightly Polar | Diethyl Ether | 2.8 | 4.3 | Moderate | Offers a balance of nonpolar character to interact with the cyclopentyl group and a polar ether oxygen that can interact with the pyrazole ring. |

| Polar Aprotic | Ethyl Acetate (EtOAc) | 4.4 | 6.0 | Moderate to High | A good balance of polarity. The ester group can interact with the polar regions of the solute without the competing hydrogen bonding of protic solvents. |

| Acetone | 5.1 | 20.7 | High | The strong dipole of the ketone group is effective at solvating the polar pyrazole portion of the molecule. | |

| Acetonitrile (MeCN) | 5.8 | 37.5 | High | A highly polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Dichloromethane (DCM) | 3.1 | 9.1 | High | Its intermediate polarity and ability to engage in dipole-dipole interactions make it a versatile solvent for many organic compounds. | |

| Tetrahydrofuran (THF) | 4.0 | 7.5 | High | Similar to diethyl ether but more polar, THF is an excellent solvent for a wide range of compounds. | |

| Dimethylformamide (DMF) | 6.4 | 36.7 | Very High | A highly polar aprotic solvent with a strong ability to solvate a wide range of molecules. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 47.0 | Very High | One of the most powerful and versatile polar aprotic solvents, often used to dissolve poorly soluble compounds for screening.[4] | |

| Polar Protic | Ethanol, Methanol | 5.2, 5.1 | 24.6, 32.7 | Moderate to High | These solvents can engage in hydrogen bonding. While the pyrazole nitrogens are hydrogen bond acceptors, the lack of a donor group on the solute may limit solubility compared to polar aprotic solvents. |

| Water | 10.2 | 80.1 | Very Low / Insoluble | The large, nonpolar cyclopentyl group and the lack of strong hydrogen bond donating capability make it poorly suited for solvation by the highly ordered hydrogen-bonding network of water. |

Data for Polarity Index and Dielectric Constant sourced from various solvent property tables.[7][8][9]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

While predictions are invaluable for initial screening, empirical data is the gold standard. The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[5][10] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium.

Causality Behind Experimental Choices

The protocol below is designed to be a self-validating system. Using a controlled temperature is critical because solubility is temperature-dependent.[11] Allowing the system to equilibrate for 24-48 hours ensures that the measurement reflects the true thermodynamic solubility, not a kinetically trapped supersaturated state.[10] Centrifugation and subsequent filtration through a chemically inert syringe filter are essential to completely remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.[6] Quantification by a validated HPLC method provides accuracy and precision.

Detailed Step-by-Step Protocol

Caption: Experimental workflow for the shake-flask solubility determination method.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Volumetric flasks and pipettes

-

Orbital shaker with a temperature-controlled incubator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation:

-

To each of three separate glass vials, add an excess amount of this compound (e.g., 10-20 mg). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).

-

Allow the samples to equilibrate for a minimum of 24 hours. For compounds that are slow to dissolve, an equilibration time of 48 hours is recommended.[12]

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

-

-

Sample Collection and Preparation:

-

Carefully open each vial and, without disturbing the solid pellet, withdraw a portion of the clear supernatant using a syringe.

-

Attach a 0.22 µm PTFE syringe filter to the syringe and dispense the saturated solution into a clean HPLC vial. This step removes any remaining microscopic particles.[5]

-

Accurately dilute a known volume of the filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC method.

-

Determine the concentration of this compound in the diluted samples by comparing the results to a calibration curve prepared from standard solutions of known concentrations.

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Report the solubility as the average of the triplicate measurements, typically in mg/mL or mol/L, specifying the solvent and the temperature.

-

Conclusion

This guide establishes a robust framework for understanding and determining the solubility of this compound. Based on its molecular structure, the compound is predicted to have low solubility in nonpolar solvents, moderate to high solubility in polar aprotic solvents (such as acetone, THF, and DCM), and very low solubility in water. For drug development professionals and research scientists, these predictions serve as an essential starting point for solvent selection. However, for definitive quantitative data, the detailed shake-flask experimental protocol provided herein is the authoritative method. Adherence to this protocol will yield reliable and reproducible solubility data, which is fundamental for advancing research, optimizing reaction conditions, and developing successful formulations.

References

- 1. PubChemLite - 4-bromo-1-cyclobutylpyrazole (C7H9BrN2) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - 4-bromo-1-cyclopentyl-1h-pyrazole-3-carboxylic acid (C9H11BrN2O2) [pubchemlite.lcsb.uni.lu]

- 3. BioOrganics [bioorganics.biz]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Properties of Solvents Used in Organic Chemistry [murov.info]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

The Pyrazole Scaffold: A Privileged Structure in Oncology for Unraveling and Targeting Cancer Cell Proliferation

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Advanced Research

Abstract

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the discovery of novel anticancer agents.[1][2] Its unique structural and electronic properties allow for versatile substitutions, enabling the design of potent and selective inhibitors for a multitude of oncogenic targets.[3][4] This in-depth technical guide synthesizes the current understanding of the mechanisms of action of pyrazole derivatives in cancer cells. We will delve into their molecular interactions with key targets, the subsequent modulation of signaling pathways, and the experimental methodologies employed to elucidate these intricate mechanisms. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive resource to facilitate the rational design and development of next-generation pyrazole-based cancer therapeutics.

Introduction: The Versatility of the Pyrazole Core in Cancer Therapy

The success of pyrazole-containing drugs, such as the COX-2 inhibitor Celecoxib, has spurred extensive investigation into the broader therapeutic potential of this heterocyclic motif.[1] In oncology, pyrazole derivatives have demonstrated a remarkable ability to interact with a diverse array of molecular targets that are critical for cancer cell survival, proliferation, and metastasis.[3][4] This versatility stems from the pyrazole ring's ability to act as a bioisosteric replacement for other aromatic systems and its capacity to engage in various non-covalent interactions, including hydrogen bonding, and hydrophobic interactions, within the active sites of target proteins.[5]

The anticancer efficacy of pyrazole derivatives is not limited to a single mechanism but rather a spectrum of actions that include:

-

Inhibition of Protein Kinases: A predominant mechanism, targeting various families of kinases involved in oncogenic signaling.[2][3]

-

Disruption of Microtubule Dynamics: Interfering with tubulin polymerization, a critical process for cell division.[3][6]

-

Induction of Apoptosis: Triggering programmed cell death through various intrinsic and extrinsic pathways.[7][8]

-

DNA Intercalation and Damage: Directly interacting with DNA to disrupt replication and transcription.[3]

-

Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress that leads to cellular damage and apoptosis.[7][8]

This guide will explore these mechanisms in detail, providing a foundational understanding for the rational design of novel pyrazole-based anticancer agents.

Targeting the Kinome: Pyrazole Derivatives as Potent Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in regulating cellular processes, and their dysregulation is a hallmark of cancer.[5] The pyrazole scaffold has proven to be an exceptional framework for the development of both selective and multi-targeted kinase inhibitors.[2][3]

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

EGFR and VEGFR are key receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastasis.[9] Several pyrazole derivatives have been developed as potent dual inhibitors of both EGFR and VEGFR-2.[3][9]

-

Mechanism of Action: These derivatives typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. The pyrazole core often forms crucial hydrogen bonds with the hinge region of the kinase, while various substituents on the pyrazole ring occupy adjacent hydrophobic pockets, conferring potency and selectivity.[9] For example, some pyrazolo[3,4-d]pyrimidine derivatives have shown potent dual inhibitory activity against both EGFR and VEGFR-2.[9]

-

Downstream Effects: Inhibition of EGFR and VEGFR signaling pathways leads to the suppression of downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. This ultimately results in the inhibition of cancer cell proliferation, survival, and angiogenesis.[3]

Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Arrest

CDKs are essential for the regulation of the cell cycle, and their aberrant activity is a common feature of cancer.[3][10] Pyrazole derivatives have been extensively explored as CDK inhibitors.[3][11]

-

Mechanism of Action: Pyrazole-based CDK inhibitors, such as those with an indole moiety linked to the pyrazole ring, have demonstrated significant inhibitory activity against CDK2.[3] These compounds often mimic the purine core of ATP, forming hydrogen bonds with the hinge region of the CDK active site.

-

Downstream Effects: Inhibition of CDKs leads to cell cycle arrest, typically at the G1/S or G2/M transition points, preventing cancer cell division. This can subsequently trigger apoptosis.[10] For instance, some pyrazole derivatives have been shown to arrest the cell cycle in the S phase in triple-negative breast cancer cells.[7]

Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is crucial for cytokine-mediated cell growth and survival, and its dysregulation is implicated in various hematological malignancies and solid tumors. Ruxolitinib, a pyrazole-containing compound, is a selective inhibitor of JAK1 and JAK2 used in the treatment of myelofibrosis.[7]

-

Mechanism of Action: Pyrazole-based JAK inhibitors bind to the ATP-binding site of the JAK kinase domain, preventing the phosphorylation and activation of STAT proteins. The pyrazole scaffold plays a key role in anchoring the inhibitor within the active site.[5]

-

Downstream Effects: Inhibition of the JAK-STAT pathway leads to the downregulation of target genes involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells.

Signaling Pathway Visualization: JAK-STAT Inhibition by Pyrazole Derivatives

Caption: Inhibition of the JAK-STAT pathway by a pyrazole derivative.

Disruption of the Cytoskeleton: Pyrazole Derivatives as Tubulin Polymerization Inhibitors

The microtubule network, composed of tubulin polymers, is essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[6] Several pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, acting as antimitotic agents.[3][12]

-

Mechanism of Action: These compounds typically bind to the colchicine-binding site on β-tubulin.[13] This binding event disrupts the formation of microtubules, leading to the disassembly of the mitotic spindle.[6] Diaryl pyrazole derivatives, for example, have shown potent tubulin polymerization inhibitory activity.[3][12]

-

Downstream Effects: The disruption of microtubule dynamics leads to a prolonged mitotic arrest (G2/M phase), which ultimately triggers apoptosis.[3][6]

Experimental Workflow: Investigating Tubulin Polymerization Inhibition

Caption: A typical workflow for an in vitro tubulin polymerization assay.

Induction of Programmed Cell Death: Apoptosis and ROS Generation

A crucial hallmark of an effective anticancer agent is its ability to induce apoptosis in cancer cells. Many pyrazole derivatives have been shown to trigger apoptosis through various mechanisms.[7][8][14]

-

ROS-Mediated Apoptosis: Some pyrazole derivatives can induce the generation of reactive oxygen species (ROS) within cancer cells.[7][8] Elevated ROS levels lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA, which can trigger the intrinsic apoptotic pathway.[7]

-

Caspase Activation: The induction of apoptosis by pyrazole derivatives is often accompanied by the activation of caspases, a family of proteases that execute the apoptotic program.[7][8] For instance, certain pyrazole compounds have been shown to increase the activity of caspase-3 in triple-negative breast cancer cells.[7]

-

Modulation of Apoptotic Regulators: Pyrazole derivatives can also modulate the expression of key proteins involved in apoptosis, such as increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.

Direct DNA Interaction

While less common than kinase inhibition, some pyrazole derivatives exert their anticancer effects by directly interacting with DNA.[3]

-

Mechanism of Action: These compounds can bind to the minor groove of the DNA double helix, interfering with the processes of DNA replication and transcription.[3] Polysubstituted pyrazole derivatives have demonstrated the ability to bind to the DNA minor groove.[3]

Quantitative Analysis of Anticancer Activity

The anticancer potency of pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values for selected pyrazole derivatives against different cancer cell lines and molecular targets.

| Compound/Derivative | Target/Cell Line | IC50 (µM) | Reference |

| Pyrazole-naphthalene analog | MCF-7 | Varies | |

| 3,4-diaryl pyrazole | Various cancer cell lines | 0.00006 - 0.00025 | [3][12] |

| Indole-pyrazole hybrid (33) | CDK2 | 0.074 | [3] |

| Indole-pyrazole hybrid (34) | CDK2 | 0.095 | [3] |

| Pyrazolo[3,4-d]pyrimidine (50) | EGFR | 0.09 | [3] |

| Pyrazolo[3,4-d]pyrimidine (50) | VEGFR-2 | 0.23 | [3] |

| 5-alkylated selanyl-1H-pyrazole (53) | HepG2 | 15.98 | [3] |

| 5-alkylated selanyl-1H-pyrazole (54) | HepG2 | 13.85 | [3] |

| Polysubstituted pyrazole (59) | HepG2 | 2 | [3] |

| Pyrazole carbaldehyde (43) | PI3 Kinase | Potent inhibitor | [12] |

| Pyrazolo[4,3-f]quinoline (48) | Haspin Kinase | >90% inhibition at 0.1 µM | [12] |

| Pyrazole derivative (3f) | MDA-MB-468 (24h) | 14.97 | [7][8] |

| Pyrazole derivative (3f) | MDA-MB-468 (48h) | 6.45 | [7][8] |

| Paclitaxel (control) | MDA-MB-468 (24h) | 49.90 | [7][8] |

| Paclitaxel (control) | MDA-MB-468 (48h) | 25.19 | [7][8] |

| Fused pyrazole derivative (3) | EGFR | 0.06 | [9] |

| Fused pyrazole derivative (9) | VEGFR-2 | 0.22 | [9] |

| Pyrazoline derivative (1b) | HepG-2 | 6.78 | |

| Pyrazoline derivative (2b) | HepG-2 | 16.02 | [15] |

Experimental Protocols

To elucidate the mechanisms of action described above, a variety of experimental techniques are employed. Below are representative protocols for key assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of a pyrazole derivative against a specific protein kinase.

Methodology:

-

Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, pyrazole derivative stock solution, kinase assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-